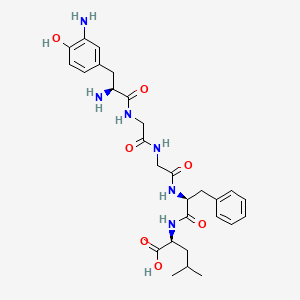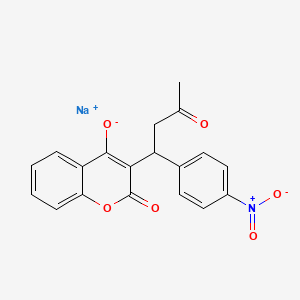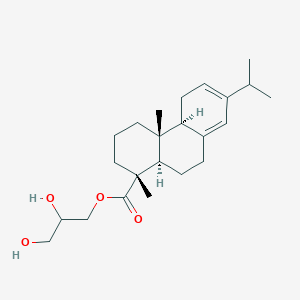
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is a complex organic compound that belongs to the class of isoquinolinediones. Isoquinolinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a dimethyl group and a methylsulfonyl ethyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Core: The isoquinolinedione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of Methylsulfonyl Ethyl Group: The methylsulfonyl ethyl group can be attached through nucleophilic substitution reactions, where a suitable sulfonylating agent is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3(2H,4H)-Isoquinolinedione: The parent compound without the dimethyl and methylsulfonyl ethyl groups.
4,4-Dimethyl-1,3(2H,4H)-Isoquinolinedione: A similar compound with only the dimethyl groups.
2-(2-(Methylsulfonyl)ethyl)-1,3(2H,4H)-Isoquinolinedione: A compound with only the methylsulfonyl ethyl group.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is unique due to the presence of both the dimethyl and methylsulfonyl ethyl groups. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
| 70007-65-7 | |
Formule moléculaire |
C14H17NO4S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(2-methylsulfonylethyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H17NO4S/c1-14(2)11-7-5-4-6-10(11)12(16)15(13(14)17)8-9-20(3,18)19/h4-7H,8-9H2,1-3H3 |
Clé InChI |
IIJJBPDTZWMQIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCS(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








